2-Ethyl-2-adamantyl methacrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

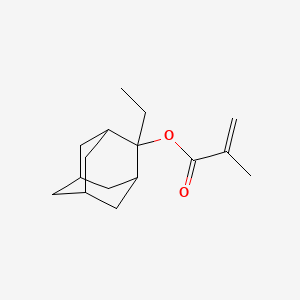

2D Structure

3D Structure

Properties

IUPAC Name |

(2-ethyl-2-adamantyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-4-16(18-15(17)10(2)3)13-6-11-5-12(8-13)9-14(16)7-11/h11-14H,2,4-9H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTVCFJTKSQXED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2CC3CC(C2)CC1C3)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60943303 | |

| Record name | 2-Ethyladamantan-2-yl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209982-56-9 | |

| Record name | 2-Ethyl-2-adamantyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209982-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-ethyltricyclo(3.3.1.13,7)dec-2-yl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209982569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-ethyltricyclo[3.3.1.13,7]dec-2-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyladamantan-2-yl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethyl-2-methacryloyloxyadamantane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Ethyl-2-adamantyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-adamantyl methacrylate (EAdMA) is a specialty methacrylate monomer featuring a bulky, rigid adamantyl group. This unique molecular architecture imparts exceptional properties to its corresponding polymer, poly(this compound), making it a valuable component in advanced materials science. EAdMA is primarily utilized as a monomer in the formulation of photoresists for 193 nm (ArF) lithography, a critical process in the fabrication of microelectronic devices.[1][2] Its adamantyl moiety provides excellent plasma etch resistance and contributes to the precise, chemically amplified deprotection mechanisms required for high-resolution patterning.[1][3] Beyond microelectronics, the hydrophobic and rigid nature of the adamantyl group makes polymers derived from EAdMA interesting candidates for biomedical applications, including the development of novel drug delivery systems.[4][5][6][] This guide provides a comprehensive overview of the chemical properties, synthesis, polymerization, and key applications of this compound.

Core Chemical Properties

This compound is a white, powdered solid at room temperature. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | [2] |

| Synonyms | EAdMA, 2-Ethyl-2-methacryloyloxyadamantane, Methacrylic Acid 2-Ethyl-2-adamantyl Ester | [2] |

| CAS Number | 209982-56-9 | [8] |

| Molecular Formula | C16H24O2 | [8] |

| Molecular Weight | 248.36 g/mol | [8] |

| Appearance | White to almost white powder or lump | [2] |

| Melting Point | 40 °C | [2] |

| Boiling Point | 318.3 ± 11.0 °C at 760 mmHg | |

| Density | 1.04 ± 0.1 g/cm³ | |

| Purity | >98.0% (GC) | [2] |

| Storage Temperature | <0°C, under inert atmosphere |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. Two common laboratory-scale protocols are detailed below.

Method 1: Transesterification of Vinyl Methacrylate with 2-Ethyladamantanol

This method involves the reaction of 2-ethyladamantanol with vinyl methacrylate in the presence of a basic ion exchange resin.

Experimental Protocol:

-

To a 3L four-necked flask equipped with a mechanical stirrer, condenser, and thermometer, add 2175 mL of n-hexane.

-

With stirring, add 97 g of 2-ethyladamantanol to the flask.

-

Slowly add 0.0072 g of tetrachlorobenzoquinone as a polymerization inhibitor.

-

Add 72.5 g of a basic ion exchange resin and adjust the pH to 7-8.

-

Cool the reaction mixture to -10°C.

-

Slowly add 72.5 g of vinyl methacrylate dropwise to the reaction mixture.

-

Maintain the reaction at -10°C for 6 hours, monitoring the progress by gas chromatography.

-

Upon completion, add 800 mL of water to the reaction system and stir for 30 minutes.

-

Separate the organic phase, dry it over anhydrous magnesium sulfate, and filter.

-

Concentrate the organic phase under reduced pressure to yield the crude product.

-

The final product, 125 g of this compound, can be obtained with a yield of approximately 93.45%.[8]

Caption: Synthesis of EAdMA via Transesterification.

Method 2: Esterification of 2-Ethyl-2-adamantanol with Methacryloyl Chloride

This alternative synthesis involves the direct esterification of 2-ethyl-2-adamantanol with methacryloyl chloride.

Experimental Protocol:

-

Dissolve adamantanone in a suitable solvent (e.g., anhydrous tetrahydrofuran).

-

Add bromoethane dropwise to the solution to form 2-ethyl-2-adamantanol in situ via a Grignard-type reaction with magnesium metal. This step is typically carried out under an inert atmosphere (e.g., nitrogen).

-

After the formation of 2-ethyl-2-adamantanol, cool the reaction mixture to below 0°C.

-

Add a polymerization inhibitor.

-

Slowly add methacryloyl chloride dropwise to the reaction mixture.

-

Allow the reaction to proceed for 10-20 hours at room temperature.

-

Quench the reaction by adding water.

-

Perform a post-treatment involving extraction, crystallization, and concentration to obtain the final product, 2-Ethyl-2-adamantanol methacrylate.[9]

Caption: Synthesis of EAdMA via Esterification.

Polymerization of this compound

Poly(this compound) is typically synthesized via free-radical polymerization. The following is a general protocol that can be adapted for this purpose.

Experimental Protocol for Free-Radical Polymerization:

-

Dissolve the desired amount of this compound monomer in a suitable solvent (e.g., toluene, dioxane) in a reaction flask.

-

Add a free-radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The initiator concentration is typically 0.1-1.0 mol% with respect to the monomer.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.

-

Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 60-80°C for AIBN).

-

Maintain the reaction under an inert atmosphere with stirring for a specified period (e.g., 6-24 hours).

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as methanol or hexane.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with the non-solvent to remove any unreacted monomer and initiator residues.

-

Dry the polymer under vacuum at an elevated temperature (e.g., 50-60°C) until a constant weight is achieved.

Caption: Free-Radical Polymerization of EAdMA.

Characterization

The synthesized monomer and resulting polymer can be characterized using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the EAdMA monomer and the successful polymerization.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the characteristic functional groups in the monomer and to monitor the disappearance of the vinyl C=C bond during polymerization. Key peaks for methacrylates include the C=O stretch (~1720 cm⁻¹), C=C stretch (~1638 cm⁻¹), and C-O-C stretches (~1150-1300 cm⁻¹).[10][11][12]

-

Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and polydispersity index (PDI) of the synthesized polymer.

-

Thermal Analysis (DSC, TGA): Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) of the polymer, while Thermogravimetric Analysis (TGA) provides information on its thermal stability. Adamantane-containing polymers are known for their high thermal stability.[13]

Applications

Photoresists for Microlithography

The primary application of this compound is in the formulation of chemically amplified photoresists for 193 nm (ArF) lithography.[1][2] The bulky and etch-resistant adamantyl group enhances the performance of the photoresist in several ways:

-

High Etch Resistance: The adamantane structure provides superior resistance to plasma etching processes used to transfer the patterned image to the underlying substrate.[1]

-

Acid-Cleavable Group: The tertiary ester linkage is susceptible to acid-catalyzed cleavage. In a chemically amplified photoresist, exposure to UV light generates a photoacid, which then catalyzes the deprotection of the adamantyl group during a post-exposure bake. This change in polarity allows for selective dissolution of either the exposed or unexposed regions of the resist in a developer solution.

-

Solubility Control: The hydrophobic nature of the adamantyl group helps to control the dissolution behavior of the polymer in the aqueous alkaline developer.[14]

Caption: Photoresist Processing Workflow.

Drug Delivery Systems

The unique properties of adamantane-containing polymers also make them promising materials for drug delivery applications.[4][5][6] The hydrophobic adamantyl group can serve as a physical anchor for drug molecules or can form the core of micelles for the encapsulation of hydrophobic drugs.

-

Controlled Release: Adamantane-based polymers can be designed to form nanoparticles or micelles that encapsulate therapeutic agents. The release of the drug can be controlled by the degradation of the polymer matrix or by diffusion.[4]

-

Targeted Delivery: The surface of these drug delivery systems can be functionalized with targeting ligands to direct them to specific cells or tissues, potentially increasing the efficacy of the drug and reducing side effects.

-

Enhanced Bioavailability: By encapsulating poorly water-soluble drugs within a polymer matrix, their bioavailability can be improved.

While the use of poly(this compound) specifically for drug delivery is an emerging area of research, the broader class of adamantane-containing polymers has shown significant potential in this field.

Conclusion

This compound is a versatile monomer with significant applications in advanced materials, particularly in the microelectronics industry. Its unique adamantane structure provides a combination of high etch resistance, thermal stability, and tunable solubility, making it an ideal component for high-performance photoresists. Furthermore, the inherent properties of the adamantyl group open up possibilities for its use in the development of sophisticated drug delivery systems. As research in both nanotechnology and nanomedicine continues to advance, the demand for specialized monomers like EAdMA is expected to grow, driving further innovation in its synthesis and application.

References

- 1. fujitsu.com [fujitsu.com]

- 2. Sinomer® EADMA this compound | ArF Photoresist Monomer [sinocurechem.com]

- 3. spiedigitallibrary.org [spiedigitallibrary.org]

- 4. Acid-Responsive Adamantane-Cored Amphiphilic Block Polymers as Platforms for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]

- 6. mdpi.com [mdpi.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. CN104628561B - Preparation method for 2-ethyl-2-adamantanol methacrylate - Google Patents [patents.google.com]

- 10. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Ethyl-2-adamantyl methacrylate (CAS 209982-56-9)

For Researchers, Scientists, and Drug Development Professionals

Core Concepts and Properties

2-Ethyl-2-adamantyl methacrylate (EAdMA) is a specialty monomer recognized for its bulky, rigid adamantane cage structure attached to a polymerizable methacrylate group.[1] This unique molecular architecture imparts exceptional thermal and mechanical stability to polymers incorporating this monomer.[2] Its primary application lies in the formulation of advanced photoresists for microlithography, particularly for 193 nm (ArF) and Extreme Ultraviolet (EUV) lithography, where high etch resistance is a critical requirement.[3][4][5] While its use in drug delivery is less direct, the inherent properties of the adamantane moiety suggest potential applications in the design of novel drug carrier systems.[1][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 209982-56-9 | [1] |

| Molecular Formula | C₁₆H₂₄O₂ | [1] |

| Molecular Weight | 248.36 g/mol | [1] |

| Appearance | White to off-white powder or lump | [] |

| Melting Point | 40 °C | [] |

| Boiling Point | 318.3 ± 11.0 °C at 760 mmHg | [1] |

| Density | 1.047 g/cm³ | [] |

| Purity | Typically >98% | [3] |

Applications in Advanced Materials Science: Photoresists

The most significant and well-documented application of EAdMA is as a monomer in the synthesis of chemically amplified photoresists (CARs).[5][8] The incorporation of the bulky and etch-resistant adamantyl group into the polymer backbone enhances the material's resistance to plasma etching processes, a crucial step in semiconductor manufacturing.[9]

Mechanism of Action in Chemically Amplified Photoresists

The functionality of EAdMA in a positive-tone photoresist relies on an acid-catalyzed deprotection mechanism. Upon exposure to deep ultraviolet (DUV) or EUV radiation, a photoacid generator (PAG) within the resist formulation releases a strong acid. During a subsequent post-exposure bake (PEB), this acid catalyzes the cleavage of the acid-labile 2-ethyl-2-adamantyl ester group from the polymer backbone. This reaction transforms the polymer from a nonpolar, insoluble state to a polar, soluble state in an aqueous alkaline developer. The exposed regions of the resist are then washed away, leaving a positive-tone image of the mask.[10]

Experimental Protocol: Synthesis of a Photoresist Copolymer

The following is a representative protocol for the synthesis of a terpolymer for photoresist applications, based on literature methods.[4]

Materials:

-

4-Hydroxystyrene

-

This compound (EAdMA)

-

A suitable photoacid generator (PAG)-containing monomer (e.g., phenyl methacrylate dimethylsulfonium nonaflate)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) as a radical initiator

-

Tetrahydrofuran (THF) as a solvent

-

Methanol for precipitation

Procedure:

-

In a Schlenk flask, dissolve the desired molar ratios of 4-hydroxystyrene, EAdMA, and the PAG-containing monomer in anhydrous THF.

-

Add AIBN (typically 1-2 mol% relative to the total monomer concentration).

-

Degas the solution by three freeze-pump-thaw cycles.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 60-70 °C for 12-24 hours.

-

After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Redissolve the polymer in a small amount of THF and re-precipitate into methanol to further purify it.

-

Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Potential Applications in Drug Development

The adamantane group is known for its lipophilic nature and its ability to interact with biological membranes and cyclodextrins.[1][6] These properties make adamantane-containing polymers attractive candidates for the development of drug delivery systems.[1][6] While specific studies on poly(this compound) for drug delivery are limited, analogous systems provide a strong basis for its potential in this field.[11]

Rationale for Use in Drug Delivery

Polymers containing EAdMA could be formulated into nanoparticles or micelles for the encapsulation and controlled release of hydrophobic drugs. The bulky adamantane group can contribute to the stability of these nanostructures and enhance drug loading capacity.[11] Furthermore, copolymers can be designed to be stimuli-responsive, for example, by incorporating pH-sensitive monomers, allowing for targeted drug release in specific physiological environments such as tumor tissues or intracellular compartments.[2]

Representative Experimental Protocol: Nanoparticle Formulation and Drug Release

The following protocol is a representative example for the formulation of drug-loaded nanoparticles using an adamantane-containing copolymer, adapted from methodologies for similar systems.[12]

Materials:

-

Amphiphilic block copolymer containing this compound

-

Hydrophobic drug (e.g., doxorubicin)

-

Organic solvent (e.g., acetone or dimethylformamide)

-

Deionized water

-

Dialysis membrane (appropriate molecular weight cut-off)

-

Phosphate-buffered saline (PBS) at pH 7.4 and an acidic buffer (e.g., acetate buffer at pH 5.0)

Procedure:

A. Nanoparticle Formulation:

-

Dissolve the copolymer and the hydrophobic drug in the chosen organic solvent.

-

Add deionized water dropwise to the organic solution under constant stirring to induce self-assembly and nanoparticle formation.

-

Continue stirring for several hours to allow the organic solvent to evaporate.

-

Dialyze the resulting nanoparticle suspension against deionized water for 24-48 hours to remove any remaining organic solvent and unloaded drug.

-

Characterize the size, morphology, and drug loading content of the nanoparticles using techniques such as dynamic light scattering (DLS), transmission electron microscopy (TEM), and UV-Vis spectrophotometry.

B. In Vitro Drug Release Study:

-

Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.

-

Immerse the dialysis bag in a larger volume of release medium (PBS at pH 7.4 or acetate buffer at pH 5.0).

-

Maintain the system at 37 °C with gentle agitation.

-

At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

-

Quantify the amount of drug released into the medium using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Plot the cumulative drug release as a function of time to determine the release kinetics at different pH values.

Summary of Quantitative Data

The following tables summarize key quantitative data related to the synthesis and performance of materials containing this compound.

Table 1: Synthesis of this compound

| Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 2-Ethyladamantanol, Vinyl methacrylate | Basic ion exchange resin, Tetrachlorobenzoquinone | n-Hexane | -10 | 6 | 93.45 | [3] |

| Adamantane derivatives, Methacryloyl chloride | Pyridine, DABCO | Pyridine | Not specified | Not specified | Good | [8] |

Table 2: Properties of Photoresist Polymers Containing this compound

| Copolymer Composition | Application | Key Performance Metric | Value | Reference |

| Poly(4-hydroxystyrene-co-2-ethyl-2-adamantyl methacrylate-co-PAG) | EUV Lithography | Resolution | Sub-50 nm features | [4] |

Table 3: Representative Drug Loading and Release from Adamantane-Cored Micelles (Analogous System)

| Polymer Architecture | Drug Loading Capacity (%) | Cumulative Drug Release at pH 7.4 (80h) (%) | Cumulative Drug Release at pH 5.0 (80h) (%) | Reference |

| Star-shaped adamantane-cored polymer | 21.6 | 18.5 | 77.6 | [11] |

| Linear adamantane-cored polymer | 22.9 | 19.0 | 78.8 | [11] |

Conclusion

This compound is a valuable monomer in the field of advanced materials, particularly for the development of high-performance photoresists used in the semiconductor industry. Its unique adamantane structure provides excellent etch resistance and contributes to the precise patterning required in modern lithographic processes. While its direct application in drug delivery is an emerging area, the known properties of adamantane-containing polymers suggest significant potential for creating novel, stimuli-responsive drug delivery systems. Further research into the biocompatibility and drug release kinetics of polymers derived from this compound is warranted to fully explore their therapeutic potential.

References

- 1. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]

- 2. researchmgt.monash.edu [researchmgt.monash.edu]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Design and Performance of EUV Resist Containing Photoacid Generat...: Ingenta Connect [ingentaconnect.com]

- 5. Sinomer® EADMA this compound | ArF Photoresist Monomer [sinocurechem.com]

- 6. researchgate.net [researchgate.net]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. fujitsu.com [fujitsu.com]

- 10. Photoresist - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Acid-Responsive Adamantane-Cored Amphiphilic Block Polymers as Platforms for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

physical properties of 2-Ethyl-2-adamantyl methacrylate

An In-depth Technical Guide on the Physical Properties of 2-Ethyl-2-adamantyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (EAMA) is a specialized monomer characterized by the bulky, rigid adamantyl group attached to a methacrylate backbone. This unique structure imparts notable properties to the polymers derived from it, including enhanced thermal stability, mechanical robustness, and high etch resistance.[1] These characteristics make EAMA a valuable component in the formulation of advanced materials. While its primary application is in the manufacturing of photoresists for the semiconductor industry, its properties are also of significant interest in the biomedical field.[] Specifically, polymers synthesized from EAMA are being explored for the development of novel drug delivery systems, where its hydrophobicity and stability can be leveraged to create controlled-release formulations.[] This guide provides a comprehensive overview of the core , detailed experimental protocols for its synthesis and characterization, and a workflow illustrating its application in drug delivery systems.

Core Physical Properties

The are summarized in the table below. These values are critical for its application in polymer synthesis and material design.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₄O₂ | [] |

| Molecular Weight | 248.36 g/mol | [] |

| Appearance | White to almost white powder or lump | [] |

| Melting Point | 40 °C | [3] |

| Boiling Point | 318.253 °C at 760 mmHg | [] |

| Density | 1.047 g/cm³ | [] |

| Refractive Index | 1.513 | [] |

| Solubility | Soluble in Methanol | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its effective application in research and development.

Synthesis of this compound

A common method for the synthesis of this compound is through the reaction of 2-ethyl-2-adamantanol with vinyl methacrylate.[4]

Materials:

-

3L four-necked flask equipped with a stirring paddle, condenser, and thermometer

-

2-ethyladamantanol (97g)

-

n-hexane (2175 ml)

-

Tetrachlorobenzoquinone (polymerization inhibitor, 0.0072g)

-

Basic ion exchange resin (72.5g)

-

Vinyl methacrylate (72.5g)

-

Water (800 ml)

Procedure:

-

Add 2175 ml of n-hexane to the 3L four-necked flask.

-

With stirring, add 97g of 2-ethyladamantanol to the flask.

-

Slowly add 0.0072g of tetrachlorobenzoquinone and 72.5g of the basic ion exchange resin.

-

Adjust the pH of the mixture to 7-8.

-

Cool the reaction mixture to -10°C.

-

Slowly add 72.5g of vinyl methacrylate dropwise to the reaction system.

-

Maintain the reaction at -10°C for 6 hours, monitoring the progress of the reaction.

-

Once the reaction is complete, add 800 ml of water to the system for extraction.

-

Separate the organic phase, dry it, and concentrate it under reduced pressure to obtain the final product.[4]

Determination of Physical Properties

Standardized methods are employed to determine the physical properties of methacrylate monomers.

1. Melting Point Determination (Capillary Method): The melting point of a powdered sample can be determined using a melting point apparatus.[5]

Procedure:

-

Ensure the sample is completely dry and in a fine powdered form.

-

Pack the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[5][6]

-

Place the capillary tube into the heating block of a melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 10-20°C below the expected melting point.[6]

-

Decrease the heating rate to about 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid. This range represents the melting point.

2. Boiling Point Determination (Thiele Tube Method): The boiling point can be measured using a small amount of the liquid sample in a Thiele tube.[7]

Procedure:

-

Place about 0.5-1 mL of the liquid into a small test tube.

-

Invert a capillary tube (sealed at one end) and place it, open end down, into the test tube.

-

Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Place the assembly into a Thiele tube containing a high-boiling point oil, such as mineral oil.[7]

-

Heat the side arm of the Thiele tube gently with a Bunsen burner. This creates a convection current that ensures uniform heating.[8]

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Continue heating until a steady stream of bubbles is observed, then remove the heat.

-

The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube as the apparatus cools.[7]

3. Refractive Index Measurement (Abbe Refractometer): The refractive index of a liquid monomer can be measured using an Abbe refractometer.[9]

Procedure:

-

Calibrate the Abbe refractometer using a standard sample with a known refractive index.

-

Place a few drops of the this compound sample onto the prism of the refractometer.

-

Close the prism and ensure the liquid spreads evenly.

-

Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Read the refractive index value from the scale.

-

Perform the measurement at a constant temperature, typically 20°C or 25°C, as the refractive index is temperature-dependent.[9]

Mandatory Visualizations

The following diagrams illustrate the synthesis of this compound and its application in forming a drug delivery system.

Caption: Synthesis workflow for this compound.

Caption: Workflow for drug delivery system synthesis using EAMA.

References

- 1. Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acrylate Structural Adhesives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. westlab.com [westlab.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. ijsr.in [ijsr.in]

2-Ethyl-2-adamantyl methacrylate molecular structure

An In-depth Technical Guide to 2-Ethyl-2-adamantyl Methacrylate

This technical guide provides a comprehensive overview of this compound (EAdMA), a specialty monomer increasingly utilized in advanced materials science. Aimed at researchers, scientists, and professionals in drug development and polymer chemistry, this document details the molecule's structure, properties, synthesis, and key applications.

Introduction

This compound (CAS No: 209982-56-9) is an organic compound featuring a bulky, rigid adamantyl group attached to a methacrylate functional group.[1][2] This unique structure imparts desirable properties such as high thermal stability and etch resistance, making it a critical component in the formulation of chemically amplified photoresists for advanced lithography processes, including 193 nm (ArF) and EUV lithography.[3] Its derivatives are also explored in the development of novel polymers for optical materials and drug delivery systems.[3][]

Molecular Structure and Physicochemical Properties

The molecular structure of EAdMA is characterized by the ester linkage between a 2-ethyl-2-adamantanol moiety and a methacrylic acid moiety. The adamantane cage provides significant steric bulk and thermal stability.

Quantitative Data

The physical, chemical, and computed properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Identifiers | ||

| CAS Number | 209982-56-9 | [1][2][3][][5][6][7][8][9] |

| Molecular Formula | C₁₆H₂₄O₂ | [1][][5][8][9] |

| Molecular Weight | 248.36 g/mol | [1][][5][8][9] |

| IUPAC Name | (2-ethyl-2-adamantyl) 2-methylprop-2-enoate | [] |

| Synonyms | EAdMA, 2-Ethyltricyclo[3.3.1.1 | [] |

| InChI Key | DCTVCFJTKSQXED-UHFFFAOYSA-N | [][10] |

| SMILES | CCC1(C2CC3CC(C2)CC1C3)OC(=O)C(=C)C | [][10] |

| Physical Properties | ||

| Appearance | White to almost white powder or lump | [1][][7] |

| Melting Point | 40 °C | [][7][11] |

| Boiling Point | 318.3 ± 11.0 °C at 760 mmHg | [1][7][10] |

| Density | 1.047 g/cm³ | [][6][11] |

| Flash Point | 130.9 °C | [6][10][11] |

| Solubility | Soluble in Methanol | [7] |

| Storage Temperature | < 0°C | [][7] |

| Computed Properties | ||

| XLogP3 | 4.2 | [10] |

| Topological Polar Surface Area | 26.3 Ų | [10] |

| Hydrogen Bond Donor Count | 0 | [10] |

| Hydrogen Bond Acceptor Count | 2 | [10] |

| Rotatable Bond Count | 4 | [10] |

Experimental Protocols: Synthesis

Several synthetic routes for this compound have been reported. A common and high-yield method involves the reaction of 2-ethyladamantanol with vinyl methacrylate.[3][5][7][11] An alternative approach proceeds via the reaction of adamantanone with bromoethane, followed by methacryloyl chloride.[12]

Detailed Protocol from 2-Ethyladamantanol

This protocol details the synthesis of EAdMA from 2-ethyladamantanol and vinyl methacrylate.[3][5][7][11]

Materials:

-

2-ethyladamantanol (97g)

-

n-hexane (2175 ml)

-

Tetrachlorobenzoquinone (polymerization inhibitor, 0.0072g)

-

Basic ion exchange resin (72.5g)

-

Vinyl methacrylate (72.5g)

-

Deionized water

Equipment:

-

3L four-necked flask

-

Stirring paddle

-

Condenser tube

-

Thermometer

-

Dropping funnel

-

Apparatus for reduced pressure concentration

Procedure:

-

Reaction Setup: Equip a 3L four-necked flask with a stirring paddle, condenser, and thermometer. Add 2175 ml of n-hexane to the flask.

-

Addition of Reactants: While stirring, add 97g of 2-ethyladamantanol to the system. Subsequently, add 0.0072g of the polymerization inhibitor tetrachlorobenzoquinone and 72.5g of a basic ion exchange resin.

-

pH Adjustment & Cooling: Adjust the pH of the mixture to 7-8. Cool the reaction flask to -10°C.

-

Reaction: Slowly add 72.5g of vinyl methacrylate dropwise to the cooled reaction mixture. Maintain the reaction at this temperature for 6 hours.

-

Monitoring: Monitor the progress of the reaction by taking samples for analysis (e.g., GC).

-

Work-up: Once the reaction is complete, add 800 ml of water to the flask. Stir the mixture to extract and separate the phases.

-

Purification: The organic phase is collected, dried, and then concentrated under reduced pressure to evaporate the solvent.

-

Final Product: The resulting product is 125g of this compound, achieving a yield of approximately 93.45%.[3]

Applications in Research and Drug Development

The primary application of this compound is in the field of materials science, specifically for the production of photoresists used in semiconductor manufacturing.[3]

-

Photoresists: EAdMA is a key monomer for ArF photoresists. The bulky adamantyl group provides high resistance to plasma etching, a crucial step in creating integrated circuits. Its acid reactivity is reportedly 2.5 times higher than that of adamantyl methacrylate (MAdMA), which is beneficial for the performance of chemically amplified resists.[3]

-

Advanced Polymers: The incorporation of the adamantane structure into polymers can significantly enhance their thermal and mechanical properties.[1] These polymers are investigated for use as optical materials like lenses and optical fibers due to their potential for high transparency and heat resistance.[3]

-

Drug Delivery: While not an active pharmaceutical ingredient itself, polymers and copolymers synthesized from EAdMA are explored for biomedical applications. These polymers can be used to create drug delivery systems, such as nanoparticles or hydrogels, for targeted therapeutics.[] The adamantane moiety can provide a hydrophobic core for encapsulating drugs, potentially enhancing efficacy and reducing side effects.[]

Conclusion

This compound is a versatile and valuable monomer with a unique molecular architecture. Its combination of a rigid, bulky adamantyl group and a polymerizable methacrylate function makes it an essential building block for high-performance materials. Its primary role in advancing semiconductor lithography is well-established, and its potential in other areas, including specialty polymers and drug delivery systems, continues to be an active area of research and development. This guide provides foundational data and protocols to support further investigation and application of this important compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 209982-56-9 [chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound, CAS No. 209982-56-9 - iChemical [ichemical.com]

- 7. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. This compound|209982-56-9-Maohuan Chemical [bschem.com]

- 9. This compound | 209982-56-9 [sigmaaldrich.com]

- 10. 209982-56-9(this compound) | Kuujia.com [kuujia.com]

- 11. Reputable Manufacturer and Factory Supply High Purity 209982-56-9 with Reasonable Cheapest Price [jq-molecular.com]

- 12. CN104628561B - Preparation method for 2-ethyl-2-adamantanol methacrylate - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Thermal Stability of Methacrylate-Based Polymers

This technical guide provides a comprehensive overview of the thermal stability of methacrylate-based polymers, with a focus on poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) and copolymers containing ethylene glycol dimethacrylate (EGDMA). This information is critical for researchers, scientists, and drug development professionals working with these polymers, as thermal stability influences manufacturing processes, storage conditions, and the ultimate performance of drug delivery systems and other biomedical applications.

Introduction to Methacrylate Polymer Thermal Stability

The thermal stability of a polymer refers to its ability to resist decomposition at high temperatures. This is a crucial characteristic for polymers used in pharmaceutical and biomedical applications, where they may be subjected to heat during sterilization, processing, or storage. The degradation of a polymer can lead to a loss of mechanical integrity, changes in drug release profiles, and the formation of potentially toxic byproducts.

The thermal degradation of polymers is a complex process involving various chemical reactions, including chain scission, depolymerization, and the elimination of side groups.[1][2] The temperature at which these processes begin and the rate at which they proceed are dependent on the polymer's chemical structure, molecular weight, and the presence of any additives.[3]

Two primary techniques are used to evaluate the thermal stability of polymers: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4][5][6] TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures.[7][8] DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of glass transition temperatures (Tg), melting points (Tm), and crystallization temperatures (Tc).[9][10][11]

Thermal Properties of PDMAEMA and EGDMA-Containing Polymers

The following tables summarize key quantitative data on the thermal properties of PDMAEMA and EGDMA-containing polymers, derived from various studies. These values can vary depending on the specific molecular weight, copolymer composition, and experimental conditions.

Table 1: Thermal Decomposition Temperatures of Methacrylate-Based Polymers from TGA

| Polymer System | Onset Decomposition Temperature (Tonset) (°C) | Temperature of Maximum Decomposition Rate (Tmax) (°C) | Reference |

| Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) | ~390 (start of first stage) | - | [12] |

| Cyclic PDMA | - | 278 (loss of pendent groups) | [13] |

| Linear PDMA Precursor | - | 309 (loss of pendent groups) | [13] |

| Poly(GMA-co-EGDMA) | 253 - 273 (first maximum mass loss) | - | [14] |

| Poly(EMA-co-TEGDMA) Copolymers | 240 - 280 (5% weight loss) | - | [15] |

Table 2: Glass Transition Temperatures of Methacrylate-Based Polymers from DSC

| Polymer System | Glass Transition Temperature (Tg) (°C) | Reference |

| Cyclic Poly(2-(dimethylamino)ethyl methacrylate)s (PDMA) | Increase of 51.8 - 59.7 °C compared to linear precursor | [13] |

Experimental Protocols for Thermal Analysis

Detailed methodologies are crucial for reproducing and comparing thermal analysis data. The following sections outline typical experimental protocols for TGA and DSC analysis of methacrylate-based polymers.

Objective: To determine the thermal stability and decomposition profile of the polymer.

Instrumentation: A thermogravimetric analyzer.

Methodology:

-

A small sample of the polymer (typically 5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).[4]

-

The pan is placed in the TGA furnace.

-

The sample is heated at a constant rate, for example, 10 °C/min or 20 °C/min, under a controlled atmosphere (e.g., nitrogen or air).[4][7]

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve plots the percentage of weight loss versus temperature. The derivative of this curve (DTG) shows the rate of weight loss and helps identify the temperatures of maximum decomposition.[7]

Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the polymer.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

A small, accurately weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.[10]

-

An empty, sealed aluminum pan is used as a reference.[10]

-

Both the sample and reference pans are placed in the DSC cell.

-

The pans are heated and/or cooled at a controlled rate, for instance, 10 °C/min.[10]

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.[5]

-

The resulting DSC thermogram plots heat flow versus temperature. The glass transition is observed as a step change in the baseline of the thermogram.[10]

Polymer Degradation Pathways and Mechanisms

The thermal degradation of methacrylate polymers can proceed through several pathways, primarily initiated by heat.[1][16] The specific mechanism depends on the polymer's structure.

A generalized degradation pathway for a methacrylate polymer can be visualized as follows:

Caption: Generalized thermal degradation pathway for methacrylate polymers.

For PDMAEMA, the degradation process has been described as a two-stage event.[12] The initial stage involves the decomposition of the side groups, followed by the degradation of the main polymer chain at higher temperatures.[12] In copolymers containing EGDMA, the degradation can be initiated by the depolymerization of the glycidyl parts.[14]

Experimental and Logical Workflows

The process of evaluating the thermal stability of a polymer follows a logical workflow, from synthesis to analysis and interpretation.

Caption: Workflow for assessing the thermal stability of polymers.

References

- 1. azom.com [azom.com]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. m.youtube.com [m.youtube.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. azom.com [azom.com]

- 6. The Thermomechanical Analysis of Polymers | System Analysis Blog | Cadence [resources.system-analysis.cadence.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Differential scanning calorimetry of polymers : physics, chemistry, analysis, technology | Semantic Scholar [semanticscholar.org]

- 10. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 11. Differential scanning calorimetry (DSC) of semicrystalline polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.plos.org [journals.plos.org]

- 13. Synthesis, Thermal Properties, and Thermoresponsive Behaviors of Cyclic Poly(2-(dimethylamino)ethyl Methacrylate)s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Thermal and Mechanical Characterization of EMA-TEGDMA Mixtures for Cosmetic Applications [mdpi.com]

- 16. Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Thermal Properties of Poly(2-Ethyl-2-adamantyl methacrylate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the bulky, rigid adamantane cage into polymer structures is a well-established strategy for enhancing their thermal stability. The adamantyl moiety significantly restricts the segmental motion of the polymer chains, which directly translates to a higher glass transition temperature. This property is crucial for applications demanding dimensional stability at elevated temperatures, such as in advanced photoresists and high-performance optical materials.

Comparative Analysis of Adamantyl Methacrylate Polymers

To estimate the potential Tg of P(EAMA), it is instructive to examine the reported Tg values of other adamantyl-containing methacrylate polymers. The structural similarity of these polymers provides a strong basis for predicting the thermal behavior of P(EAMA).

| Polymer | Glass Transition Temperature (Tg) (°C) | Measurement Method |

| Poly(1-adamantyl methacrylate) | 183 - 243 | DSC |

| Poly(2-methyl-2-adamantyl methacrylate) | ~257 (Decomposition may overlap) | DSC |

| Poly(1-adamantylmethyl methacrylate) | 201 | DSC |

| Poly(4-(1-adamantyl)phenyl methacrylate) | 253 | DSC |

Note: The wide range for Poly(1-adamantyl methacrylate) can be attributed to variations in polymer tacticity and molecular weight.

Based on the data presented, it is highly probable that the glass transition temperature of poly(2-Ethyl-2-adamantyl methacrylate) is also significantly elevated, likely falling within a similar high-temperature range. The ethyl group at the 2-position of the adamantyl cage is expected to influence the polymer's Tg, though the precise effect requires experimental determination.

Experimental Protocols

Synthesis of this compound (EAMA) Monomer

A common method for the synthesis of EAMA is through the transesterification of 2-ethyl-2-adamantanol with vinyl methacrylate.

Materials:

-

2-Ethyl-2-adamantanol

-

Vinyl methacrylate

-

n-Hexane

-

Tetrachlorobenzoquinone (polymerization inhibitor)

-

Basic ion exchange resin

-

Water (for washing)

Procedure:

-

In a four-necked flask equipped with a stirrer, condenser, and thermometer, dissolve 2-ethyl-2-adamantanol in n-hexane.

-

Add a catalytic amount of a polymerization inhibitor, such as tetrachlorobenzoquinone, to the solution.

-

Introduce a basic ion exchange resin to the mixture to facilitate the reaction and adjust the pH to 7-8.

-

Cool the reaction mixture to approximately -10°C.

-

Slowly add vinyl methacrylate dropwise to the cooled solution.

-

Allow the reaction to proceed for several hours (e.g., 6 hours), monitoring its progress via a suitable analytical technique (e.g., gas chromatography).

-

Upon completion, quench the reaction by adding water and perform an extraction.

-

Separate the organic phase, dry it over an appropriate drying agent, and concentrate it under reduced pressure to yield the this compound monomer.

Polymerization of this compound

Free radical polymerization is a common method for synthesizing poly(methacrylates).

Materials:

-

This compound (EAMA) monomer

-

Azobisisobutyronitrile (AIBN) or other suitable radical initiator

-

Anhydrous toluene or other suitable solvent

Procedure:

-

Dissolve the EAMA monomer and the radical initiator (e.g., AIBN) in anhydrous toluene in a reaction vessel.

-

De-gas the solution by bubbling with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit polymerization.

-

Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 60-80°C for AIBN) and maintain it for several hours.

-

After the polymerization period, cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly adding the solution to a non-solvent, such as methanol, while stirring vigorously.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with the non-solvent to remove any unreacted monomer and initiator residues.

-

Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

DSC is the standard technique for measuring the glass transition temperature of polymers.

Instrument:

-

Differential Scanning Calorimeter (DSC)

Procedure:

-

Accurately weigh a small amount of the dried polymer sample (typically 5-10 mg) into an aluminum DSC pan.

-

Seal the pan hermetically. An empty sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample to a temperature above its expected Tg (e.g., 200°C) at a controlled heating rate (e.g., 10°C/min) under a nitrogen atmosphere to erase the thermal history of the polymer.

-

Cool the sample to a temperature well below its expected Tg (e.g., 0°C) at a controlled cooling rate (e.g., 10°C/min).

-

Reheat the sample at the same controlled heating rate (e.g., 10°C/min) to a temperature above the Tg.

-

The glass transition is observed as a step-like change in the heat flow curve during the second heating scan. The Tg is typically determined as the midpoint of this transition.

Visualized Workflows

Caption: Experimental workflow for the synthesis and thermal analysis of P(EAMA).

Caption: Protocol for determining Tg using Differential Scanning Calorimetry (DSC).

An In-depth Technical Guide to the Solubility of 2-Ethyl-2-adamantyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Ethyl-2-adamantyl methacrylate, a key monomer in the development of advanced polymers for drug delivery systems and other specialized applications. Understanding its solubility is critical for its polymerization, purification, and formulation. This document consolidates available qualitative solubility data, presents detailed experimental protocols for both its synthesis and the quantitative determination of its solubility, and visualizes the synthetic workflow.

Core Concepts of Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is primarily governed by the principle of "like dissolves like," where substances with similar intermolecular forces and polarity tend to be miscible. This compound possesses a large, nonpolar adamantyl group and a more polar methacrylate group, giving it a distinct solubility profile in a range of organic solvents.

Data Presentation: Solubility of this compound

Quantitative solubility data for this compound is not extensively available in public literature. However, based on its chemical structure and information from its synthesis, a qualitative summary of its solubility in common solvents is presented below.

| Solvent Classification | Solvent | Qualitative Solubility | Rationale / Source |

| Polar Protic | Methanol | Soluble | Stated as "soluble in Methanol" in chemical property databases[1]. |

| Water | Insoluble (Predicted) | The large, nonpolar adamantyl group significantly reduces its affinity for water. Water is used for extraction during its synthesis, indicating low solubility of the product in the aqueous phase[2][3]. | |

| Nonpolar Aprotic | n-Hexane | Soluble | n-Hexane is used as the reaction solvent during the synthesis of this compound, indicating good solubility[2][3]. |

| Toluene | Soluble (Predicted) | As a nonpolar aromatic solvent, it is expected to dissolve the largely nonpolar monomer. | |

| Polar Aprotic | Tetrahydrofuran (THF) | Soluble (Predicted) | THF is a common solvent for methacrylate monomers and polymers and is expected to be a good solvent for this compound. |

| Acetone | Soluble (Predicted) | Ketones are generally good solvents for methacrylate monomers. | |

| Dichloromethane (DCM) | Soluble (Predicted) | Chlorinated solvents are often effective in dissolving a wide range of organic compounds, including those with both polar and nonpolar moieties. |

Experimental Protocols

Experimental Protocol for the Synthesis of this compound

This protocol is based on a transesterification reaction, a common method for the synthesis of this monomer.

Materials:

-

2-Ethyl-2-adamantanol

-

Vinyl methacrylate

-

n-Hexane

-

Tetrachlorobenzoquinone (polymerization inhibitor)

-

Basic ion exchange resin

-

Deionized water

-

3L four-necked flask equipped with a mechanical stirrer, condenser, and thermometer

-

Standard laboratory glassware for extraction and concentration

Procedure:

-

Reaction Setup: To a 3L four-necked flask, add 2175 ml of n-hexane.

-

Addition of Reactants: While stirring, add 97g of 2-ethyladamantanol to the flask.

-

Inhibitor and Catalyst: Slowly add 0.0072g of the polymerization inhibitor, tetrachlorobenzoquinone, followed by 72.5g of a basic ion exchange resin.

-

pH Adjustment: Adjust the pH of the mixture to a range of 7-8.

-

Cooling: Cool the reaction mixture to -10°C.

-

Addition of Vinyl Methacrylate: Slowly add 72.5g of vinyl methacrylate dropwise to the cooled reaction mixture.

-

Reaction: Maintain the reaction at -10°C for 6 hours, monitoring the progress of the reaction by a suitable analytical method (e.g., GC or TLC).

-

Quenching and Extraction: Once the reaction is complete, add 800 ml of water to the reaction mixture. Stir vigorously to extract any water-soluble impurities. Allow the layers to separate.

-

Workup: Separate the organic phase. Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Isolation: Concentrate the dried organic phase under reduced pressure to evaporate the solvent and obtain the this compound product.[2][3]

Standard Experimental Protocol for Quantitative Solubility Determination

This protocol outlines a standard method for determining the quantitative solubility of this compound in a given solvent at a specific temperature.[4][5][6]

Materials and Equipment:

-

This compound

-

Selected solvent of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the selected solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker set to the desired temperature.

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

To ensure complete separation of the solid from the solution, centrifuge the vials at the same temperature.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) from each vial.

-

Dilute the withdrawn sample with a known volume of a suitable solvent in a volumetric flask.

-

Analyze the concentration of this compound in the diluted sample using a pre-calibrated HPLC or GC method.

-

-

Calculation of Solubility:

-

From the measured concentration and the dilution factor, calculate the concentration of this compound in the original saturated solution. This value represents the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in g/L or mol/L.

-

Mandatory Visualization

Caption: Synthesis Workflow of this compound.

References

- 1. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Reputable Manufacturer and Factory Supply High Purity 209982-56-9 with Reasonable Cheapest Price [jq-molecular.com]

- 4. store.astm.org [store.astm.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

2-Ethyl-2-adamantyl methacrylate spectral data (NMR, IR, GC-MS)

An In-Depth Technical Guide to the Spectral Characterization of 2-Ethyl-2-adamantyl methacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Adamantane Moiety as a Privileged Scaffold

Adamantane, a perfectly symmetrical, rigid, and highly lipophilic diamondoid hydrocarbon, has transitioned from a chemical curiosity to a cornerstone in modern medicinal chemistry and materials science.[1][2] First synthesized in 1933, its unique three-dimensional structure provides a robust scaffold that can enhance the pharmacokinetic properties of drug candidates, such as bioavailability and metabolic stability.[3][4] This has led to the development of several successful drugs, including the antiviral amantadine and the Alzheimer's treatment memantine.[2][4]

Beyond medicine, the thermal and chemical stability of the adamantane cage is leveraged in advanced materials.[1] Adamantyl-containing polymers are critical components in the formulation of photoresists for high-resolution lithography in the semiconductor industry.[5][6] this compound (EAdMA) is a key monomer in this field, valued for its contribution to the etch resistance and imaging performance of photoresists designed for 193 nm (ArF) lithography.[5]

This guide provides a comprehensive analysis of the essential spectral data—NMR, IR, and GC-MS—for EAdMA. As a Senior Application Scientist, the following sections are designed not merely to present data, but to explain the underlying principles and experimental rationale, empowering researchers to confidently synthesize, purify, and characterize this versatile monomer.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical properties is crucial for its handling, purification, and application. The bulky adamantane group imparts distinct characteristics to the methacrylate monomer.

| Property | Value | Source |

| CAS Number | 209982-56-9 | [7] |

| Molecular Formula | C₁₆H₂₄O₂ | [7][8] |

| Molecular Weight | 248.36 g/mol | [7][8] |

| Appearance | White to almost white powder or lump | [9][] |

| Melting Point | 40 °C | [9][] |

| Boiling Point | 318.3 ± 11.0 °C at 760 mmHg (Predicted) | [9][11] |

| Density | 1.04 ± 0.1 g/cm³ (Predicted) | [9][11] |

Synthesis and Purification: A Validated Protocol

The reliable synthesis of high-purity EAdMA is the first critical step for any application. While several routes exist, a common and effective method involves the esterification of 2-ethyl-2-adamantanol. The following protocol is a synthesized methodology based on established procedures.[5][7][9]

Experimental Protocol: Synthesis of EAdMA

Objective: To synthesize this compound from 2-ethyladamantanol and vinyl methacrylate with a high yield and purity.

Materials:

-

2-ethyladamantanol

-

Vinyl methacrylate

-

n-Hexane (Anhydrous)

-

Basic ion exchange resin

-

Tetrachlorobenzoquinone (polymerization inhibitor)

-

Deionized water

-

Anhydrous magnesium sulfate or sodium sulfate

-

3L four-necked flask with mechanical stirrer, condenser, and thermometer

-

Dropping funnel

Procedure:

-

Setup: Assemble the 3L four-necked flask with the mechanical stirrer, condenser, thermometer, and dropping funnel in a fume hood. Ensure all glassware is dry.

-

Initial Charge: Add 2175 mL of n-hexane to the flask, followed by 97 g of 2-ethyladamantanol.

-

Inhibitor & Catalyst: Begin stirring and add 0.0072 g of tetrachlorobenzoquinone to prevent premature polymerization. Add 72.5 g of a basic ion exchange resin to catalyze the reaction and maintain a pH of 7-8.[5][7]

-

Cooling: Cool the reaction mixture to -10 °C using an appropriate cooling bath (e.g., ice-salt or a cryocooler).

-

Reactant Addition: Slowly add 72.5 g of vinyl methacrylate dropwise to the cold, stirring mixture over a period of 1-2 hours. Maintaining a low temperature is critical to control the exothermic reaction.

-

Reaction: Keep the reaction mixture at -10 °C for 6 hours.[5][7] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (2-ethyladamantanol) is consumed.

-

Quenching & Extraction: Once the reaction is complete, add 800 mL of deionized water to the flask to quench the reaction and dissolve the ion exchange resin. Stir for 15 minutes, then transfer the mixture to a separatory funnel.

-

Phase Separation: Allow the layers to separate. Collect the upper organic phase (n-hexane).

-

Drying & Filtration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the n-hexane.

-

Final Product: The resulting solid/oil is the crude this compound. Further purification can be achieved by column chromatography or recrystallization if necessary. A typical yield for this process is around 93%.[5][7]

Caption: Workflow for the synthesis of EAdMA.

Spectroscopic Characterization: A Multi-Faceted Analysis

Spectroscopic analysis provides the definitive structural confirmation and purity assessment of the synthesized EAdMA. Each technique offers a unique piece of the structural puzzle.

Caption: Key structural regions of EAdMA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of EAdMA. The rigidity of the adamantane cage and the distinct electronic environments of the methacrylate and ethyl groups result in a predictable and interpretable spectrum.

¹H NMR (Proton NMR): Expected Chemical Shifts The proton NMR spectrum confirms the presence of all key hydrogen-containing groups. Due to the molecule's fixed, cage-like structure, the adamantane protons are diastereotopic and appear as a series of broad, overlapping multiplets.

| Proton Environment | Expected δ (ppm) | Multiplicity | Integration | Rationale |

| Vinyl (=CH₂) | 5.5 - 6.1 | Two singlets (or doublets) | 2H | Olefinic protons of the methacrylate group. They are inequivalent. |

| **Adamantane (CH, CH₂) ** | 1.5 - 2.2 | Broad multiplets | 14H | The rigid cage structure results in complex, overlapping signals for the bridgehead and methylene protons. |

| Methacrylate Methyl (-CH₃) | 1.9 - 2.0 | Singlet | 3H | Methyl group attached to the C=C double bond. |

| Ethyl Methylene (-CH₂-) | 1.6 - 1.8 | Quartet | 2H | Methylene protons of the ethyl group, split by the adjacent methyl group. |

| Ethyl Methyl (-CH₃) | 0.8 - 1.0 | Triplet | 3H | Methyl protons of the ethyl group, split by the adjacent methylene group. |

¹³C NMR (Carbon-13 NMR): Expected Chemical Shifts The ¹³C NMR spectrum provides a count of the unique carbon environments and confirms the overall carbon backbone.

| Carbon Environment | Expected δ (ppm) | Rationale |

| Carbonyl (C=O) | 165 - 168 | Ester carbonyl carbon, deshielded by the two oxygen atoms. |

| Vinyl (=C<) | 135 - 137 | Quaternary olefinic carbon of the methacrylate group. |

| Vinyl (=CH₂) | 124 - 126 | Methylene olefinic carbon of the methacrylate group. |

| Quaternary Adamantyl (-C-O) | 80 - 85 | The sp³ carbon of the adamantane cage bonded to the ester oxygen. |

| **Adamantane (CH, CH₂) ** | 28 - 40 | Carbons of the adamantane cage, appearing in a distinct region. |

| Ethyl Methylene (-CH₂-) | 30 - 35 | Methylene carbon of the ethyl group. |

| Methacrylate Methyl (-CH₃) | 18 - 19 | Methyl carbon attached to the double bond. |

| Ethyl Methyl (-CH₃) | 7 - 9 | Methyl carbon of the ethyl group, highly shielded. |

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for rapidly identifying the key functional groups within the molecule. The spectrum is expected to be dominated by the strong ester carbonyl stretch and the characteristic C-H vibrations of the aliphatic cage.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 2850 - 3000 | C-H Stretch | Adamantane & Ethyl | Confirms the presence of the saturated aliphatic framework. |

| ~1720 | C=O Stretch | Ester | A very strong and sharp peak, characteristic of the methacrylate carbonyl group.[12] |

| ~1635 | C=C Stretch | Alkene | A medium-intensity peak confirming the methacrylate double bond. |

| 1140 - 1200 | C-O Stretch | Ester | Strong C-O-C stretch associated with the ester linkage.[12] |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS serves a dual purpose: it confirms the purity of the sample via chromatography and provides structural information through mass spectrometry-based fragmentation analysis.

Gas Chromatography (GC): A pure sample of EAdMA should ideally produce a single, sharp peak in the gas chromatogram, confirming the absence of volatile impurities or residual starting materials. The retention time is characteristic of the compound under the specific GC conditions (column, temperature program, etc.).

Mass Spectrometry (MS): The mass spectrum reveals the molecular weight and fragmentation pattern upon electron ionization.

-

Molecular Ion (M⁺): A peak at m/z = 248.36 would correspond to the parent molecule. This peak may be weak or absent due to the molecule's propensity to fragment.

-

Major Fragmentation: The most likely fragmentation pathway involves the cleavage of the ester bond. This would result in a highly stable tertiary carbocation of the 2-ethyl-2-adamantyl moiety.

Predicted Fragmentation Pattern:

-

m/z = 163: [M - C₄H₅O₂]⁺. This prominent peak would correspond to the 2-ethyl-2-adamantyl cation , the base peak of the spectrum, whose stability is a key feature of this molecular class.

-

m/z = 86: [C₄H₅O₂H]⁺. A peak corresponding to protonated methacrylic acid.

-

m/z = 69: [C₄H₅O]⁺. A fragment from the methacrylate portion.

Caption: Predicted primary fragmentation of EAdMA in MS.

Conclusion

The comprehensive spectral analysis of this compound provides an unambiguous structural fingerprint, essential for quality control and research applications. The NMR spectra precisely map the proton and carbon framework, distinguishing the rigid adamantane cage from the flexible ethyl and methacrylate groups. FT-IR offers rapid confirmation of the critical ester functionality, while GC-MS validates purity and reveals a characteristic fragmentation pattern dominated by the stable 2-ethyl-2-adamantyl cation. This complete dataset provides researchers and developers with the authoritative information needed to confidently utilize EAdMA in the creation of advanced materials and novel therapeutic systems.

References

- 1. jchr.org [jchr.org]

- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 209982-56-9 [chemicalbook.com]

- 6. 2-Methyl-2-adamantyl methacrylate | High Purity [benchchem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound|209982-56-9-Maohuan Chemical [bschem.com]

- 9. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. 209982-56-9(this compound) | Kuujia.com [kuujia.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

EADMA Monomer: A Technical Guide to Purity and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Ethyl-2-adamantyl methacrylate (EADMA), a critical monomer in advanced photolithography for the semiconductor industry. The purity and characterization of EADMA are paramount to ensure the performance and reliability of photoresist formulations. This document details the synthesis, potential impurities, and analytical methodologies for assessing the quality of the EADMA monomer.

EADMA Monomer: Properties and Synthesis

EADMA, with the chemical formula C16H24O2 and a molecular weight of 248.36 g/mol , is a white to almost-white crystalline powder at room temperature.[1] It is a key component in the formulation of 193 nm (ArF) photoresists due to its bulky adamantyl group, which imparts etch resistance and influences the dissolution properties of the polymer.

Synthesis:

A common synthetic route to EADMA involves the reaction of 2-ethyladamantanol with methacryloyl chloride or through transesterification with vinyl methacrylate. One reported method describes the reaction of 2-ethyladamantanol with vinyl methacrylate in n-hexane, using a basic ion exchange resin as a catalyst and a polymerization inhibitor to prevent premature polymerization.[1][2] The reaction is typically carried out at a low temperature (-10°C) for several hours.[1][2]

Potential Impurities:

Based on the synthesis pathway, potential impurities in the final EADMA product may include:

-

Residual Reactants: Unreacted 2-ethyladamantanol and methacryloyl chloride/vinyl methacrylate.

-

By-products: Polymers of EADMA or other side-reaction products.

-

Solvents: Residual solvents from the reaction and purification steps, such as n-hexane.

-

Inhibitors: Residual polymerization inhibitors, for example, tetrachlorobenzoquinone.

A thorough purification process, often involving extraction, drying, and concentration under reduced pressure, is crucial to minimize these impurities.[1][2]

Purity and Characterization Data

The quality of EADMA monomer is typically assessed through a combination of analytical techniques to determine its purity and key physical properties. The following table summarizes typical specifications for high-purity EADMA monomer.

| Parameter | Typical Specification | Analytical Method |

| Purity | > 98.0% | Gas Chromatography (GC) |

| Appearance | White to almost white powder | Visual Inspection |

| Melting Point | 40 °C | Differential Scanning Calorimetry (DSC) |

| Molecular Weight | 248.36 g/mol | Mass Spectrometry (MS) |

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the characterization of EADMA monomer.

Purity Determination by Gas Chromatography (GC)

Gas chromatography with a flame ionization detector (GC-FID) is a standard method for determining the purity of volatile and semi-volatile compounds like EADMA.[1]

Objective: To quantify the purity of EADMA monomer and identify any volatile impurities.

Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID)

-

Capillary Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

-

Autosampler

Reagents:

-

EADMA monomer sample

-

High-purity solvent (e.g., acetone or dichloromethane) for sample dilution.

Procedure:

-

Sample Preparation: Accurately weigh approximately 10 mg of the EADMA monomer into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

-

Instrument Parameters:

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Detector Temperature (FID): 300°C

-

-

Analysis: Inject the prepared sample solution into the GC.

-

Data Analysis: The purity of the EADMA monomer is determined by the area percent method. The area of the EADMA peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

Structural Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the presence of key functional groups in the EADMA molecule.

Objective: To verify the chemical structure of EADMA by identifying its characteristic functional groups.

Instrumentation:

-

Fourier-Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation: Place a small amount of the EADMA powder directly onto the ATR crystal.

-